![molecular formula C22H30Cl2N2O5 B2668606 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 474263-95-1](/img/structure/B2668606.png)
1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O5 and its molecular weight is 473.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on triazole derivatives, including compounds structurally related to the specified chemical, has demonstrated antimicrobial properties. These compounds, synthesized from various primary amines and ester ethoxycarbonylhydrazones, exhibited good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Structural Analysis and Binding Mechanisms
A study provided a detailed structural analysis of a related compound, focusing on its binding mechanism with α1A-adrenoceptor. This research utilized time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking to understand the compound's bioactivity and potential in drug design for highly selective antagonists (Xu et al., 2016).
Dual Action Antidepressants
Derivatives of the mentioned compound have been evaluated for their dual action at 5-HT1A serotonin receptors and serotonin transporter, suggesting a new class of antidepressant drugs. These compounds showed high nanomolar affinity for both activities, with specific derivatives demonstrating significant potential as antidepressants due to their pharmacological profiles (Martínez et al., 2001).
Anti-inflammatory and Analgesic Agents
A study on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased their anti-inflammatory and analgesic properties. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating their therapeutic potential in inflammation and pain management (Abu‐Hashem et al., 2020).
Allelochemicals from Gramineae
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, similar in structure to the specified chemical, have been isolated from the Poaceae family. These compounds exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, with a focus on their synthesis, metabolism, detoxification mechanisms, and potential agronomic utility (Macias et al., 2006).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.2ClH/c1-26-20-5-3-18(4-6-20)24-10-8-23(9-11-24)13-19(25)15-27-14-17-2-7-21-22(12-17)29-16-28-21;;/h2-7,12,19,25H,8-11,13-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSVZXDDBJJKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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